molecular formula C10H9ClO2 B8555291 2-Allyloxy-4-chlorobenzaldehyde

2-Allyloxy-4-chlorobenzaldehyde

Cat. No.: B8555291
M. Wt: 196.63 g/mol
InChI Key: GNIJDZOWCPYOHC-UHFFFAOYSA-N
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Description

2-Allyloxy-4-chlorobenzaldehyde (CAS: N/A; molecular formula: C₁₀H₉ClO₂; molecular weight: 196.63 g/mol) is a substituted benzaldehyde derivative featuring an allyloxy group at the 2-position and a chlorine atom at the 4-position of the aromatic ring. It is synthesized via a one-pot reaction involving 4-chloro-2-hydroxybenzaldehyde and allyl bromide under basic conditions, yielding a white solid with a melting point of 48–49 °C . Key spectroscopic data include:

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1240–1222 cm⁻¹ (C-O-C stretching of the allyloxy group).
  • ¹H NMR: Distinct signals for the allyloxy protons (δ 4.67–6.08 ppm) and the aldehyde proton (δ 10.46 ppm).
  • MS: Base peak at m/z 155 (corresponding to the loss of CH₂=CHCH₂O from the parent ion) .

This compound serves as a precursor in organic synthesis, particularly in the preparation of α,β-unsaturated esters via condensation reactions .

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

4-chloro-2-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C10H9ClO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h2-4,6-7H,1,5H2

InChI Key

GNIJDZOWCPYOHC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The allyloxy group in this compound introduces steric bulk and enhances reactivity in electrophilic substitution compared to unsubstituted chlorobenzaldehydes .
  • Positional isomerism (e.g., 4-Cl vs. 5-Cl) significantly impacts melting points and solubility. For example, 2-Allyloxy-5-chlorobenzaldehyde exists as an oil, whereas the 4-chloro analog is a solid due to better molecular symmetry .
  • Halogen substitution : Bromine in 2-Allyloxy-5-bromobenzaldehyde increases molecular weight by ~44 g/mol compared to its chloro analog, affecting crystallinity and boiling points .

Q & A

Q. What are the common synthetic routes for preparing 2-Allyloxy-4-chlorobenzaldehyde, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A typical synthesis involves the allylation of 4-chlorobenzaldehyde using allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like DMF or acetone. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance reactivity . Reaction temperature (80–100°C) and stoichiometric control of the allylating agent are critical to minimize side reactions (e.g., over-allylation). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR to confirm allyloxy group integration (δ ~4.5–5.5 ppm for allylic protons) and aldehyde proton (δ ~9.8–10.2 ppm).
  • FT-IR for carbonyl stretch (~1680–1700 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹).
  • GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity and detect trace impurities .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodological Answer : Store under inert gas (N₂ or Ar) in amber glassware at 2–8°C to mitigate air/light sensitivity. Avoid contact with strong oxidizers (e.g., peroxides) or reducing agents, which may trigger decomposition to chlorinated byproducts (e.g., HCl gas) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when varying allylation conditions (e.g., solvent polarity, catalyst loading)?

  • Methodological Answer : Systematically vary parameters using a Design of Experiments (DoE) approach. For example:
  • Screen solvents (DMF vs. acetone) to assess polarity effects on nucleophilic substitution kinetics.
  • Optimize catalyst loading (0.1–5 mol%) to balance cost and efficiency.
  • Use kinetic studies (e.g., in situ IR) to monitor intermediate formation. Cross-validate results with independent replicates and statistical analysis (e.g., ANOVA) .

Q. What strategies mitigate the formation of byproducts (e.g., dimerization or oxidation) during the synthesis of this compound?

  • Methodological Answer :
  • Introduce radical inhibitors (e.g., BHT) to suppress allyl group polymerization.
  • Use anhydrous conditions and molecular sieves to prevent aldehyde oxidation to carboxylic acids.
  • Employ low-temperature (-10°C) quenching post-reaction to arrest reactive intermediates .

Q. How does the allyloxy substituent influence the electronic properties of 4-chlorobenzaldehyde in downstream reactions (e.g., Schiff base formation)?

  • Methodological Answer : The allyloxy group acts as an electron-donating substituent via resonance, altering the aldehyde's electrophilicity. Compare reaction rates with unsubstituted 4-chlorobenzaldehyde in model reactions (e.g., condensation with aniline). Use Hammett plots (σ⁺ values) or computational modeling (DFT) to quantify electronic effects .

Q. What analytical methods are suitable for detecting trace degradation products in aged samples of this compound?

  • Methodological Answer :
  • LC-MS/MS with MRM (multiple reaction monitoring) for targeted identification of chlorinated degradation products.
  • Headspace GC-MS to detect volatile byproducts (e.g., HCl, allyl alcohols).
  • XRD or DSC to assess crystallinity changes indicative of stability issues .

Safety and Regulatory Considerations

Q. What personal protective equipment (PPE) and engineering controls are essential when handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use a respirator (NIOSH-approved) if airborne particulates are generated.
  • Engineering Controls : Conduct reactions in a fume hood with sash height ≤18 inches. Install spill trays and secondary containment for storage .

Q. How should researchers dispose of waste containing this compound to comply with environmental regulations?

  • Methodological Answer : Neutralize aldehyde groups with excess sodium bisulfite before incineration at licensed facilities. Document waste streams per REACH and local hazardous waste guidelines. Consult institutional EHS departments for disposal protocols .

Contradiction Analysis and Troubleshooting

Q. Why might reported melting points for this compound vary across studies, and how can this be addressed?

  • Methodological Answer :
    Variations may arise from impurities (e.g., residual solvents) or polymorphism. Recrystallize samples from a binary solvent system (e.g., ethanol/water) and validate purity via DSC. Report melting ranges with heating rate (e.g., 1°C/min) to standardize data .

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